What is Zofenopril-d5 and its chemical properties
What is Zofenopril-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Zofenopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. This document details its chemical properties, its primary application as an internal standard in quantitative analysis, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts: The Role of Deuterated Standards
Zofenopril-d5 is a stable isotope-labeled version of Zofenopril, where five hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution results in a compound that is chemically identical to Zofenopril but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.[2]
In quantitative bioanalysis, deuterated compounds like Zofenopril-d5 are invaluable as internal standards.[2] They are added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation and analysis. Because the internal standard behaves nearly identically to the analyte of interest (Zofenopril) during extraction, chromatography, and ionization, it can be used to accurately correct for any sample loss or variability in the analytical process. This ensures high precision and accuracy in the final measurement of the drug's concentration.
Chemical and Physical Properties of Zofenopril-d5
The fundamental chemical and physical properties of Zofenopril-d5 are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methodologies.
| Property | Value |
| Chemical Name | (4S)-1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-((phenyl-d5)thio)-L-proline |
| Molecular Formula | C₂₂H₁₈D₅NO₄S₂ |
| Molecular Weight | 434.58 g/mol |
| Appearance | Colorless to off-white solid-liquid mixture |
| Purity | Typically ≥99% deuterated forms (d₁-d₅) |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| Unlabeled CAS Number | 81872-10-8 |
Note: Some physical properties such as boiling point and density have been predicted for the unlabeled Zofenopril and can be considered as estimates for Zofenopril-d5.
Relationship and Application of Zofenopril-d5
The logical relationship between Zofenopril and Zofenopril-d5 and its application as an internal standard are illustrated in the following diagrams.
Experimental Protocol: Quantification of Zofenopril in Human Plasma using LC-MS/MS
The following is a representative, detailed protocol for the quantitative analysis of Zofenopril in human plasma using Zofenopril-d5 as an internal standard. This protocol is synthesized from established methodologies for the analysis of Zofenopril and its metabolites.[3][4]
1. Materials and Reagents
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Zofenopril reference standard
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Zofenopril-d5 (internal standard)
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Methyl tert-butyl ether (MTBE) (HPLC grade)
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Ultrapure water
2. Preparation of Stock and Working Solutions
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Zofenopril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Zofenopril reference standard in 10 mL of methanol.
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Zofenopril-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Zofenopril-d5 in 1 mL of methanol.
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Zofenopril Working Solutions: Prepare a series of working solutions by serially diluting the Zofenopril stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Zofenopril-d5 Working Solution (100 ng/mL): Dilute the Zofenopril-d5 stock solution with a 50:50 (v/v) mixture of methanol and water.
3. Sample Preparation (Liquid-Liquid Extraction)
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Thaw frozen human plasma samples to room temperature.
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To 200 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL Zofenopril-d5 internal standard working solution.
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Vortex mix for 10 seconds.
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Add 1 mL of methyl tert-butyl ether.
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Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
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Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Zofenopril from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40°C.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
-
Zofenopril: Precursor ion (m/z) → Product ion (m/z) (e.g., based on fragmentation of the protonated molecule [M+H]⁺).[5]
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Zofenopril-d5: Precursor ion (m/z) → Product ion (m/z) (e.g., based on fragmentation of the protonated molecule [M+D]⁺ or [M-H+6]⁺).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
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5. Data Analysis and Quantification
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Integrate the peak areas for both Zofenopril and Zofenopril-d5 MRM transitions.
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Calculate the peak area ratio of Zofenopril to Zofenopril-d5.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of Zofenopril in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of Zofenopril-d5 for research and drug development professionals. The provided information on its chemical properties and a detailed, representative experimental protocol will aid in its effective application for accurate and precise quantitative analysis.
References
- 1. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unusual rearrangement of Zofenopril, a new ACE inhibitor drug: mass spectrometric and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
